molecular formula C5H5N5O B1437764 3-methyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 20420-86-4

3-methyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B1437764
CAS No.: 20420-86-4
M. Wt: 151.13 g/mol
InChI Key: BNVZNWHPIOKGRM-UHFFFAOYSA-N
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Description

3-methyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a nitrogen-containing heterocyclic compound . It has a molecular formula of C5H5N5O, an average mass of 151.126 Da, and a monoisotopic mass of 151.049408 Da .


Synthesis Analysis

A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .


Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered triazole ring fused with a six-membered pyrimidine ring .


Chemical Reactions Analysis

The synthesis of this compound involves the condensation of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 151.13 .

Scientific Research Applications

Antibacterial Activity Against Staphylococcus aureus 1,2,3-Triazole and 1,2,4-triazole derivatives, including the pyrimidin-7-one structure, show promising broad-spectrum antibacterial activity. These compounds are potent inhibitors of DNA gyrase, topoisomerase IV, and other bacterial targets, offering a new approach to combat drug-resistant forms of bacteria, such as Staphylococcus aureus (Li & Zhang, 2021).

Synthetic Routes and Patent Review The synthesis and biological evaluation of 1H-1,2,3-triazole derivatives, including those with pyrimidin-7-one structures, have been explored due to their diverse biological activities. These activities span anti-inflammatory, antimicrobial, antitumoral, and antiviral effects, indicating the chemical versatility and therapeutic potential of these compounds (Ferreira et al., 2013).

Optical Sensors Development Pyrimidine derivatives, including triazolopyrimidines, have been utilized in the development of optical sensors. Their ability to form coordination and hydrogen bonds makes them suitable for sensing applications, alongside their biological and medicinal relevance (Jindal & Kaur, 2021).

Sedative Hypnotic Application Zaleplon, a compound structurally related to triazolopyrimidines, demonstrates the utility of this scaffold in the pharmaceutical industry as a non-benzodiazepine sedative-hypnotic for treating insomnia. Its mechanism of action and clinical applications underscore the importance of triazole and pyrimidine hybrids in drug development (Heydorn, 2000).

Synthetic Methodologies and Biological Activities Research into 1,2,4-triazole derivatives reveals their significance in synthesizing biologically active substances. These compounds exhibit a range of activities, including antimicrobial, antifungal, and antioxidant effects, highlighting the potential for future drug discovery efforts (Ohloblina, 2022).

Catalytic Applications in Medicinal Chemistry Hybrid catalysts have been used to synthesize pyrano[2,3-d]pyrimidine scaffolds, demonstrating the pyrimidine structure's versatility in medicinal chemistry for developing lead molecules with therapeutic applications (Parmar, Vala, & Patel, 2023).

Future Directions

The future directions for research on 3-methyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one could involve further exploration of its biological activities and potential applications in drug design, discovery, and development . This could include in-depth studies on its mechanism of action, as well as the development of new synthetic methodologies.

Biochemical Analysis

Biochemical Properties

3-methyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The compound’s interaction with CDKs involves binding to the active site, thereby preventing the phosphorylation of target proteins and ultimately inhibiting cell proliferation . Additionally, this compound has shown potential as an inhibitor of other enzymes, including carbonic anhydrase and cholinesterase .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of CDKs leads to cell cycle arrest, particularly at the G1 phase, which can induce apoptosis in cancer cells . Furthermore, this compound has been found to affect gene expression by altering the transcriptional activity of genes involved in cell proliferation and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s structure allows it to fit into the active sites of target enzymes, such as CDKs, where it forms hydrogen bonds and hydrophobic interactions with key amino acid residues . This binding inhibits the enzyme’s activity, leading to downstream effects on cell cycle progression and gene expression. Additionally, this compound can modulate the activity of transcription factors, further influencing gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may diminish over extended periods due to gradual degradation . Long-term exposure to the compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibition of tumor growth and reduction of inflammation . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcomes without causing significant toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes are mediated by enzymes such as cytochrome P450s and transferases, which modify the compound to enhance its solubility and excretion . The metabolic flux and levels of metabolites can be influenced by the presence of this compound, affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity . Transporters, including ATP-binding cassette (ABC) transporters, play a role in the cellular uptake and efflux of the compound . Additionally, binding proteins may facilitate its localization to specific cellular compartments, affecting its accumulation and activity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the nucleus to interact with transcription factors and modulate gene expression . Alternatively, it may accumulate in the cytoplasm to inhibit cytoplasmic enzymes and affect cellular metabolism . The precise localization of this compound determines its specific biochemical and cellular effects.

Properties

IUPAC Name

3-methyl-6H-triazolo[4,5-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5O/c1-10-4-3(8-9-10)5(11)7-2-6-4/h2H,1H3,(H,6,7,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNVZNWHPIOKGRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC=N2)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90652799
Record name 3-Methyl-2,3-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20420-86-4
Record name 3-Methyl-2,3-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-methyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

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